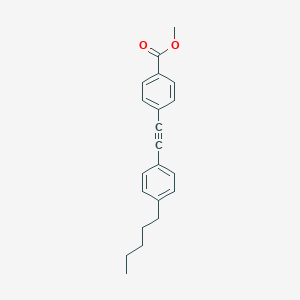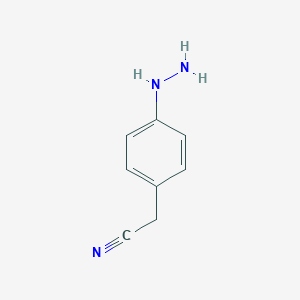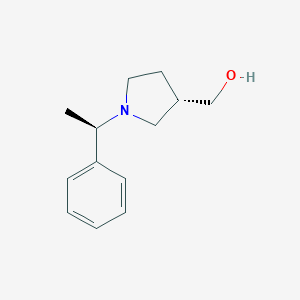
((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol
説明
((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol, also known as S-R-phenylethylpyrrolidin-3-ylmethanol, is a chemical compound with a unique structure and properties. It has been widely studied in the scientific community due to its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is an analog of phenylethylamine, a common neurotransmitter in the brain, and has been found to possess a range of biological activities, including anxiolytic, antidepressant, and anticonvulsant effects.
科学的研究の応用
Application in Crystal Structures : Sakate, Hosoda, and Suzuki (2016) studied bis[2-(pyridin-2-yl)phenyl]rhodium(III) complexes, which included ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol as a hydrogen-bonded methanol co-ligand in some of these complexes. This research contributes to understanding the structural aspects of such complexes (Sakate, Hosoda, & Suzuki, 2016).
Catalysis in Organic Synthesis : Asami et al. (2015) reported that o-xylylene-type 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, were used as chiral ligands for enantioselective addition of diethylzinc to benzaldehyde. One of these ligands was derived from (R)-1-(1-phenylethyl)pyrrolidine, showcasing its utility in organic synthesis (Asami et al., 2015).
Organocatalysis : Lu et al. (2008) synthesized (1R,3S,4S)-2-azanorbornyl-3-methanol from (R)-1-phenylethylamine and used it as a catalyst for enantioselective epoxidation of α,β-enones. This research underscores its potential as an organocatalyst (Lu, Xu, Liu, & Loh, 2008).
Enantioselective Alkynylation : Munck et al. (2017) explored the use of a prolinol derived ligand, (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, in the enantioselective addition of terminal alkynes to cyclic imines. This study highlights its role in enhancing reaction selectivity (Munck, Monleón, Vila, & Pedro, 2017).
Ligands in Metal-Catalyzed Reactions : Russo, Fuoco, and Lattanzi (2013) reported the synthesis of (R)-phenanthrenyl-9yl-[(S)-pyrrolidin-2yl)] methanol, highlighting its potential as a ligand in metal-catalyzed reactions and as an organocatalyst (Russo, Fuoco, & Lattanzi, 2013).
Stereochemistry Determination : Procopiou et al. (2016) worked on determining the absolute configuration of N-CBZ-3-fluoropyrrolidine-3-methanol using vibrational circular dichroism, confirming stereochemistry through chemical synthesis. This paper highlights its role in stereochemistry analysis (Procopiou et al., 2016).
特性
IUPAC Name |
[(3S)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTYGPRJDFTUGU-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@@H](C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548988 | |
| Record name | {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol | |
CAS RN |
852857-10-4, 109960-55-6 | |
| Record name | rel-(3S)-1-[(1R)-1-Phenylethyl]-3-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852857-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

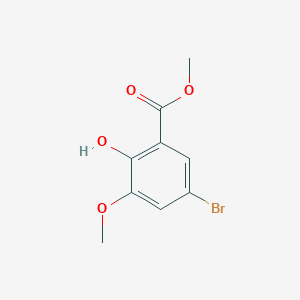
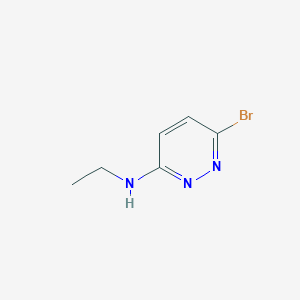
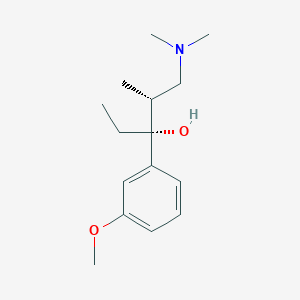
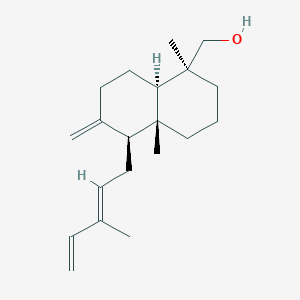
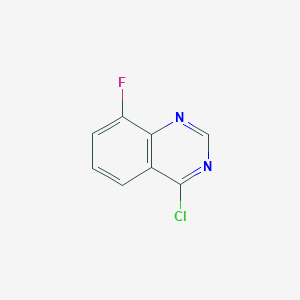
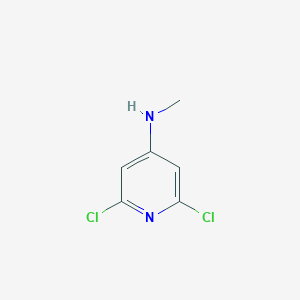

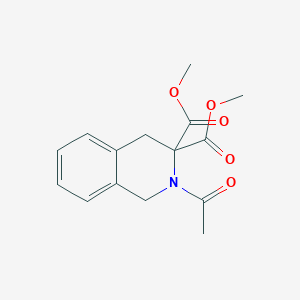


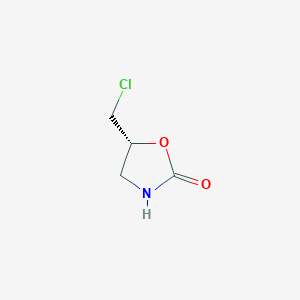
![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)
